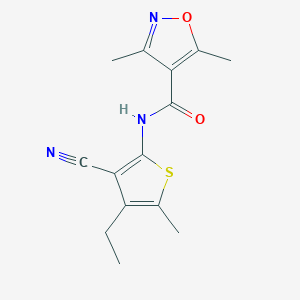
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3,5-dimethyl-4-isoxazolecarboxamide
Overview
Description
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3,5-dimethyl-4-isoxazolecarboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as CX-4945 and is a potent inhibitor of protein kinase CK2, a key regulator of several cellular processes such as cell proliferation, differentiation, and apoptosis.
Scientific Research Applications
CX-4945 has been extensively studied for its potential applications in cancer research. Protein kinase CK2 is overexpressed in many types of cancer, and its inhibition by CX-4945 has been shown to induce apoptosis and inhibit tumor growth in various preclinical models. CX-4945 has also been investigated for its potential therapeutic applications in other diseases such as Alzheimer's disease, Huntington's disease, and viral infections.
Mechanism of Action
CX-4945 is a highly selective inhibitor of protein kinase CK2, which is involved in the regulation of several cellular processes. CK2 is known to phosphorylate a wide range of substrates, including transcription factors, signaling proteins, and cell cycle regulators. Inhibition of CK2 by CX-4945 leads to the disruption of several signaling pathways, resulting in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, CX-4945 has been shown to have other biochemical and physiological effects. For example, CX-4945 has been shown to inhibit the replication of several viruses, including HIV, hepatitis C, and dengue virus. CX-4945 has also been investigated for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Huntington's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of CX-4945 is its high selectivity for protein kinase CK2, which reduces the likelihood of off-target effects. CX-4945 is also relatively easy to synthesize and has good solubility in water, making it suitable for in vitro and in vivo experiments. However, CX-4945 has some limitations, including its relatively short half-life and potential toxicity at high concentrations.
Future Directions
There are several future directions for research on CX-4945. One area of interest is the potential therapeutic applications of CX-4945 in viral infections. Another area of research is the development of CX-4945 analogs with improved pharmacokinetic properties and selectivity for CK2. Finally, the role of CK2 in other diseases such as diabetes and cardiovascular disease is an area of ongoing research, and CX-4945 may have potential applications in these areas as well.
Conclusion:
In conclusion, CX-4945 is a promising compound with potential applications in cancer research, viral infections, and neurodegenerative diseases. Its high selectivity for protein kinase CK2 and ease of synthesis make it a valuable tool for scientific research. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-5-10-9(4)20-14(11(10)6-15)16-13(18)12-7(2)17-19-8(12)3/h5H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXICSNEEJYRAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C2=C(ON=C2C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4775825.png)
![5-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4775838.png)

![N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4775853.png)
![1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4775865.png)
![ethyl N-{[(2-thienylmethyl)amino]carbonyl}-beta-alaninate](/img/structure/B4775876.png)
![4-(4-chloro-2-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4775883.png)
![5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4775890.png)
![1-(2-methoxyphenyl)-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B4775896.png)

![N-methyl-4-[methyl(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4775942.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]benzamide](/img/structure/B4775958.png)
![N-(2-{4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4775965.png)
